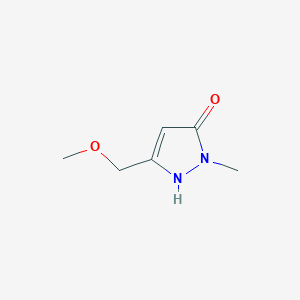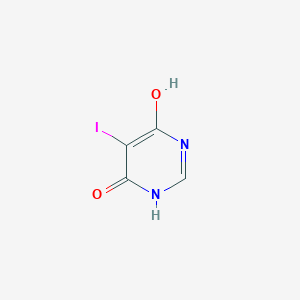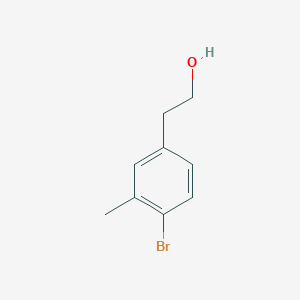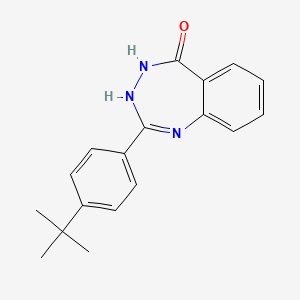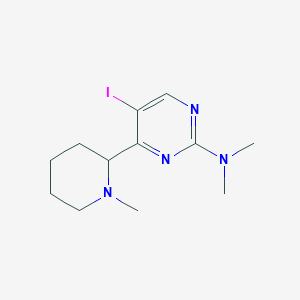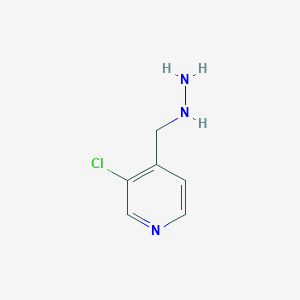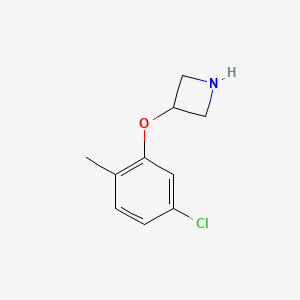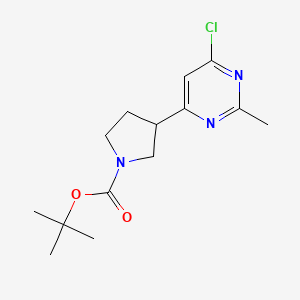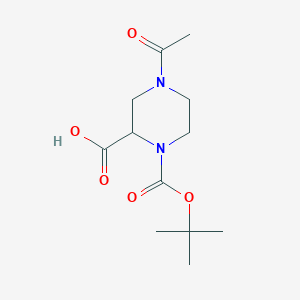
4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester
Overview
Description
“4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester” is an organic compound . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms . This compound can be used as an intermediate in various chemical reactions .
Chemical Reactions Analysis
Piperazine derivatives like “4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester” can serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Scientific Research Applications
Synthesis of Piperazine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines . This research focuses on the literature of 2015–2020, which was not mentioned in the previous reviews .
1,4-Dihydropyridine (1,4-DHP) Synthesis
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,4-DHP is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
- Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
Histamine H3 and Sigma-1 Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Summary of Application : Piperazine and piperidine derivatives have been studied for their potential as histamine H3 and sigma-1 receptor antagonists . These compounds have shown promising antinociceptive properties, which could be beneficial in pain management .
- Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors . The compounds were tested for their interaction with both sigma receptors .
- Results or Outcomes : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors . All these ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule . Compounds 5 and 11 turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .
Insecticidal Properties
- Scientific Field : Agricultural Chemistry
- Summary of Application : 1,4-Dihydropyridine (1,4-DHP) compounds, which can be synthesized from piperazine derivatives, have been found to have insecticidal properties .
- Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The insecticidal properties have been collated and discussed . Researchers in the fields of medicinal chemistry and drug development will find the summarized conclusions of this study incredibly informative, instructional, and valuable .
Antinociceptive Properties
- Scientific Field : Pharmacology
- Summary of Application : Piperazine and piperidine derivatives have been studied for their potential as histamine H3 and sigma-1 receptor antagonists . These compounds have shown promising antinociceptive properties, which could be beneficial in pain management .
- Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors . The compounds were tested for their interaction with both sigma receptors .
- Results or Outcomes : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors . All these ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule . Compounds 5 and 11 turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .
properties
IUPAC Name |
4-acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8(15)13-5-6-14(9(7-13)10(16)17)11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRWYZYTMLYQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)
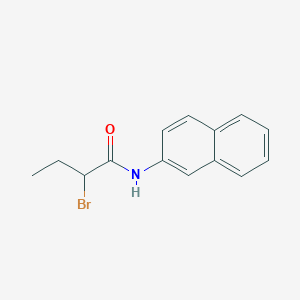

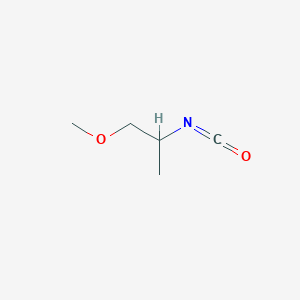
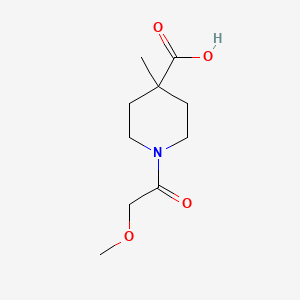
amine](/img/structure/B1400983.png)
